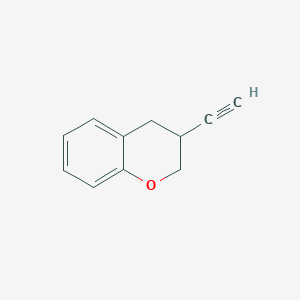

3-ethynyl-3,4-dihydro-2H-1-benzopyran

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10O |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

3-ethynyl-3,4-dihydro-2H-chromene |

InChI |

InChI=1S/C11H10O/c1-2-9-7-10-5-3-4-6-11(10)12-8-9/h1,3-6,9H,7-8H2 |

InChI Key |

VDEPGFOMNZHSKL-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1CC2=CC=CC=C2OC1 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 Ethynyl 3,4 Dihydro 2h 1 Benzopyran

Retrosynthetic Analysis and Key Disconnections for the 3-ethynyl-3,4-dihydro-2H-1-benzopyran Core

A logical retrosynthetic analysis of this compound suggests several potential disconnections. The most apparent disconnection is at the C3-ethynyl bond, leading to a 3-substituted chroman precursor. This precursor could be a 3-halochroman (X = Br, I) for subsequent cross-coupling reactions or a 3-formylchroman for homologation reactions.

Another key disconnection involves the formation of the 3,4-dihydro-2H-1-benzopyran (chroman) ring itself. This can be envisioned through an intramolecular cyclization of a suitably functionalized phenol (B47542) derivative. Common strategies involve the reaction of a phenol with an α,β-unsaturated aldehyde or ketone, or the intramolecular cyclization of an ortho-allylphenol derivative.

A plausible retrosynthetic pathway is outlined below:

Image is for illustrative purposes only.

Image is for illustrative purposes only.Key Disconnections:

C(sp)-C(sp3) bond: This disconnection points towards the introduction of the ethynyl (B1212043) group onto a pre-formed chroman ring at the C3 position.

C-O and C-C bonds of the pyran ring: This suggests the formation of the chroman ring from acyclic precursors, such as a phenol and a three-carbon component.

Classical and Modern Approaches to the Construction of the 3,4-dihydro-2H-1-benzopyran Ring System

The construction of the 3,4-dihydro-2H-1-benzopyran (chroman) ring is a well-established area of organic synthesis, with both classical and modern methods available.

Classical Methods:

Reaction of Phenols with Allylic Halides: This is one of the oldest methods, involving the O-alkylation of a phenol with an allyl halide, followed by a Claisen rearrangement and subsequent cyclization.

Acid-Catalyzed Cyclization of o-Allylphenols: o-Allylphenols can be cyclized under acidic conditions to afford the chroman ring system.

Modern Methods:

Intramolecular Oxy-Michael Addition: Phenol derivatives containing an α,β-unsaturated ketone or ester moiety can undergo intramolecular oxy-Michael addition to form the chroman ring. This reaction can be promoted by various catalysts, including organocatalysts. chemrxiv.org

Transition Metal-Catalyzed Cyclizations: Palladium- and other transition metal-catalyzed reactions have been developed for the synthesis of chromans. For instance, the cyclization of alkynols can be a powerful tool. organic-chemistry.org

Hetero-Diels-Alder Reactions: The reaction of o-quinone methides, generated in situ, with various dienophiles can provide access to the chroman scaffold. mdpi.comrsc.org

The choice of method depends on the desired substitution pattern and the availability of starting materials. For the synthesis of 3-substituted chromans, methods that allow for the direct introduction of a functional group at the C3 position are particularly valuable.

Introduction of the Ethynyl Moiety at the C3 Position: Mechanistic Considerations and Optimized Protocols

With the chroman ring in place, the next critical step is the introduction of the ethynyl group at the C3 position. This can be achieved through either direct or stepwise approaches.

Direct ethynylation typically involves the coupling of a terminal alkyne with a 3-halochroman.

Sonogashira Coupling: This palladium- and copper-co-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds between sp- and sp2-hybridized carbon atoms. libretexts.orggold-chemistry.orgresearchgate.netwikipedia.orgorganic-chemistry.org In this context, a 3-halochroman (e.g., 3-bromo- (B131339) or 3-iodochroman) can be coupled with a protected or terminal alkyne, such as trimethylsilylacetylene, followed by deprotection to yield the desired 3-ethynylchroman. wikipedia.org

A typical Sonogashira coupling reaction is depicted below:

Image is for illustrative purposes only.

Image is for illustrative purposes only.Mechanistic Considerations: The reaction mechanism involves a catalytic cycle with both palladium and copper. The palladium catalyst undergoes oxidative addition to the 3-halochroman, while the copper catalyst facilitates the formation of a copper acetylide, which then transmetalates to the palladium center. Reductive elimination then affords the final product and regenerates the palladium(0) catalyst.

Optimized Protocols: Optimization of the Sonogashira coupling often involves screening of palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), copper sources (e.g., CuI), bases (e.g., triethylamine, diisopropylamine), and solvents.

Stepwise approaches typically involve the conversion of a C3-functional group, such as an aldehyde, into an alkyne.

Corey-Fuchs Reaction: This two-step protocol is a reliable method for the conversion of aldehydes to terminal alkynes. wikipedia.orgchem-station.comjk-sci.comsynarchive.com The reaction of a 3-formylchroman with carbon tetrabromide and triphenylphosphine (B44618) yields a 1,1-dibromoalkene intermediate. Treatment of this intermediate with a strong base, such as n-butyllithium, induces elimination and metal-halogen exchange to form a lithium acetylide, which upon aqueous workup gives the terminal alkyne. wikipedia.orgorganic-chemistry.org

The Corey-Fuchs reaction sequence is as follows:

Image is for illustrative purposes only.

Image is for illustrative purposes only.Seyferth-Gilbert Homologation: This reaction provides a one-carbon homologation of an aldehyde to a terminal alkyne using dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) or the more stable Ohira-Bestmann reagent. nrochemistry.comwikipedia.orgsynarchive.comyoutube.comyoutube.com The reaction of a 3-formylchroman with the reagent under basic conditions generates the corresponding terminal alkyne. nrochemistry.comwikipedia.orgyoutube.com

Mechanistic Considerations: The Corey-Fuchs reaction proceeds via a phosphorus ylide, which reacts with the aldehyde in a Wittig-type fashion. The subsequent elimination to form the alkyne involves a Fritsch-Buttenberg-Wiechell rearrangement. chem-station.com The Seyferth-Gilbert homologation involves the formation of a diazoalkene intermediate, which then eliminates nitrogen and rearranges to the alkyne. wikipedia.org

Optimized Protocols: The choice between these methods often depends on the substrate's functional group tolerance. The Ohira-Bestmann modification of the Seyferth-Gilbert homologation is often preferred due to its milder reaction conditions. youtube.com

Stereochemical Control and Asymmetric Synthesis of Chiral Derivatives of this compound

The C3 position of this compound is a stereocenter, and therefore, the synthesis of enantiomerically pure derivatives is of significant interest. This can be achieved through the use of chiral auxiliaries or catalytic asymmetric methods.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. wikipedia.org For the synthesis of chiral 3-substituted chromans, a chiral auxiliary can be attached to the precursor molecule. For instance, in an intramolecular oxy-Michael addition, a chiral auxiliary could be part of the α,β-unsaturated system to direct the cyclization. After the formation of the chroman ring with the desired stereochemistry at C3, the auxiliary is removed.

Catalytic Asymmetric Methods: Organocatalysis and transition-metal catalysis have emerged as powerful tools for the asymmetric synthesis of chromans. mdpi.comnih.govnih.gov

Organocatalysis: Chiral amines, thioureas, squaramides, and phosphoric acids have been successfully employed as catalysts in various reactions to construct the chroman skeleton with high enantioselectivity. mdpi.comnih.govnih.gov For example, the asymmetric oxa-Michael addition of phenols to α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine, can produce chiral 3-formylchromans, which can then be converted to the target ethynyl derivative. nih.gov

Transition-Metal Catalysis: Chiral transition-metal complexes can also be used to catalyze the enantioselective formation of the chroman ring.

Table of Catalytic Asymmetric Methods for Chroman Synthesis

| Catalyst Type | Reaction | Key Features |

| Chiral Phosphoric Acid | [4+2] Cycloaddition of o-quinone methides | High yields and enantioselectivities. mdpi.com |

| Chiral Squaramide | Oxa-Michael-nitro-Michael domino reaction | Excellent enantioselectivities and diastereoselectivities. nih.gov |

| Chiral Amines | Aldol/oxa-Michael reaction | Access to 2,3-disubstituted chromanones. nih.gov |

Diastereoselective Synthetic Pathways

While direct diastereoselective synthetic routes exclusively for this compound are not extensively documented, several established methodologies for the synthesis of 3,4-disubstituted chromans can be adapted to achieve the desired stereochemistry. These approaches often involve the creation of two adjacent stereocenters at the C3 and C4 positions of the benzopyran ring.

One promising approach involves an organocatalytic domino Michael/hemiacetalization reaction. This method has been successfully employed for the synthesis of functionalized chromanes with high diastereoselectivity (up to 99:1 dr) and enantioselectivity. In a potential adaptation for the synthesis of the target molecule, an appropriate aldehyde could react with a (E)-2-(2-nitrovinyl)phenol derivative, followed by dehydroxylation to yield a 3,4-disubstituted chromane (B1220400). The ethynyl group could either be present on one of the starting materials or introduced in a subsequent step.

Another relevant strategy is the Lewis base catalyzed carbosulfenylation of alkenes. This method has been shown to produce enantioenriched 3,4-disubstituted chromans in good yields. The reaction proceeds through the formation of a configurationally stable thiiranium ion, which allows for the controlled installation of substituents at the C3 and C4 positions. For the synthesis of this compound, a precursor with an olefinic bond could be subjected to this carbosulfenylation, followed by the introduction of the ethynyl group.

Furthermore, a one-pot, highly diastereoselective synthesis of chroman derivatives with three contiguous stereogenic centers has been reported. This reaction sequence involves an iminium formation, a Morita-Baylis-Hillman reaction, and an intramolecular oxa-Michael reaction, affording multisubstituted chromans with excellent diastereoselectivities (>20:1:1:1 dr). By carefully selecting the starting materials, this methodology could potentially be tailored to introduce an ethynyl or a precursor group at the C3 position with high stereocontrol.

The stereochemistry of 3,4-disubstituted chromans has been studied using 1H NMR coupling constants, which can help in determining the conformation of the hetero-ring and the relative orientation of the substituents. For instance, in some 3-halogeno-4-hydroxychromans, the hetero-ring adopts a half-chair conformation. Such analytical techniques would be crucial in characterizing the diastereomers of this compound.

A plausible synthetic sequence for obtaining a specific diastereomer of this compound could involve the initial diastereoselective synthesis of a 3-halo-3,4-dihydro-2H-1-benzopyran, followed by a stereospecific Sonogashira coupling with a suitable terminal alkyne. The Sonogashira reaction is a well-established method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, and its application to 3-halochromones has been documented.

Table 1: Potential Diastereoselective Strategies for this compound Synthesis

| Synthetic Strategy | Key Features | Potential for Target Compound |

| Organocatalytic Domino Reaction | High diastereoselectivity and enantioselectivity. | Adaptable by using appropriate starting materials to introduce the ethynyl group or a precursor. |

| Lewis Base Catalyzed Carbosulfenylation | Formation of enantioenriched 3,4-disubstituted chromans. | Could be used to create the 3,4-disubstituted scaffold prior to ethynyl group introduction. |

| Iminium/MBH/Oxa-Michael Sequence | One-pot synthesis of multisubstituted chromans with high diastereoselectivity. | Potentially allows for the controlled installation of an ethynyl precursor at the C3 position. |

| Sonogashira Coupling of 3-halochroman | Stereospecific introduction of the ethynyl group. | A key final step after establishing the desired stereochemistry at C3 and C4. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of complex organic molecules like this compound is of growing importance to minimize environmental impact. This involves the use of environmentally benign solvents, sustainable catalysts, and energy-efficient reaction conditions.

Solvent-free and aqueous reaction media are central tenets of green chemistry. For the synthesis of benzopyran scaffolds, several solvent-free methods have been developed. For instance, a microwave-promoted, one-pot solvent-free protocol for the synthesis of substituted benzopyrans has been reported using Triton-B as a catalyst. researchgate.net This approach offers advantages such as short reaction times and high yields. Another example is the use of 2,4,6-trichloro-1,3,5-triazine (TCT) as a catalyst for the one-pot condensation of salicylaldehydes and 1,3-dicarbonyl compounds under solvent-free conditions. tandfonline.com

Aqueous synthesis is another attractive green alternative. The reaction between phenols and α,β-unsaturated carbonyl compounds catalyzed by CaCl2/KOH in aqueous methanol (B129727) has been used to synthesize 3,4-dihydro-2H-benzopyrans. researchgate.net Furthermore, the synthesis of 2-amino-4H-chromenes has been achieved in water at ambient temperature using a natural base catalyst derived from waste snail shells. oiccpress.com These examples highlight the potential for developing aqueous or solvent-free routes to precursors of this compound.

The development of sustainable and reusable catalysts is a key area of green chemistry research. For benzopyran synthesis, a variety of sustainable catalysts have been explored. Natural base catalysts, such as those derived from waste snail shells, have proven effective for the synthesis of functionalized 2-amino-4H-chromenes in water. oiccpress.com These catalysts are inexpensive, environmentally benign, and can often be recovered and reused.

Visible-light photocatalysis has also emerged as a powerful tool for sustainable organic synthesis. nih.gov Light is an abundant and non-toxic energy source, and its use in catalysis can enable greener chemical transformations. The integration of visible-light-promoted methodologies for the synthesis of chromene derivatives is an active area of research.

The use of natural acids, such as those found in citrus fruit juice, has also been explored for the synthesis of coumarin (B35378) derivatives, which are structurally related to benzopyrans. These mild and biodegradable catalysts offer an environmentally friendly alternative to conventional acid catalysts.

Table 2: Green Chemistry Approaches in Benzopyran Synthesis

| Green Chemistry Principle | Methodology | Potential Application for Target Compound |

| Solvent-Free Synthesis | Microwave-assisted reactions with catalysts like Triton-B or TCT. researchgate.nettandfonline.com | Could be applied to the cyclization step in the synthesis of the benzopyran ring. |

| Aqueous Medium | Reactions in water using catalysts like CaCl2/KOH or natural base catalysts. researchgate.netoiccpress.com | Could be used for the formation of the 3,4-dihydro-2H-1-benzopyran scaffold. |

| Sustainable Catalysis | Use of natural base catalysts, visible-light photocatalysis, or natural acids. oiccpress.comnih.gov | Could enable more environmentally friendly synthetic routes to the target compound. |

Multicomponent Reactions (MCRs) for Benzopyran Scaffolds and their Potential for this compound Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly efficient and atom-economical processes. They align well with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and energy.

Several MCRs have been developed for the synthesis of benzopyran and related pyran scaffolds. A common MCR for the synthesis of 2-amino-4H-pyrans involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a C-H activated acid or a 1,3-dicarbonyl compound. sharif.edu These reactions are often catalyzed by a variety of catalysts, including organobases like L-proline.

Isocyanide-based multicomponent reactions (I-MCRs) are particularly versatile for the synthesis of a wide range of heterocyclic compounds, including benzopyran derivatives. rsc.orgresearchgate.net The Ugi and Passerini reactions are classic examples of I-MCRs. While direct application of these MCRs to the synthesis of this compound has not been reported, it is conceivable that a carefully designed MCR could be used to assemble a highly functionalized intermediate that could then be converted to the target molecule.

For instance, a three-component reaction of a salicylaldehyde (B1680747) derivative, a terminal alkyne with an adjacent activating group, and a third component could potentially lead to the formation of the this compound skeleton in a single step. The development of such a novel MCR would represent a significant advancement in the synthesis of this class of compounds.

The potential of MCRs in this context lies in their ability to rapidly generate molecular complexity from simple and readily available starting materials. This makes them an attractive strategy for the construction of libraries of 3-substituted benzopyran derivatives for biological screening and materials science applications.

Chemical Reactivity and Transformation Mechanisms of 3 Ethynyl 3,4 Dihydro 2h 1 Benzopyran

Reactivity of the Terminal Alkyne: Click Chemistry and Related Cycloaddition Reactions

The terminal alkyne functionality of 3-ethynyl-3,4-dihydro-2H-1-benzopyran is a prime substrate for "click chemistry," a class of reactions known for their high efficiency, selectivity, and mild reaction conditions. Among these, azide-alkyne cycloadditions are particularly prominent.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that unites terminal alkynes and azides to form 1,4-disubstituted 1,2,3-triazoles. This reaction proceeds under mild conditions, often in aqueous solvents, and demonstrates a broad functional group tolerance. The key to this transformation is the in situ generation of a copper(I) acetylide intermediate from this compound, which then readily reacts with an organic azide (B81097).

The mechanism involves the coordination of the copper(I) catalyst to the alkyne, which lowers the pKa of the terminal proton and facilitates the formation of the copper acetylide. This intermediate then reacts with the azide in a stepwise manner, ultimately leading to the formation of the stable triazole ring after protonolysis. This reaction has been widely adopted for the synthesis of complex molecules, including in the fields of medicinal chemistry and materials science, due to its reliability and high yields.

A typical reaction protocol involves treating this compound with an azide in the presence of a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Regioselectivity |

| This compound | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | 1-(phenylmethyl)-4-(3,4-dihydro-2H-1-benzopyran-3-yl)-1H-1,2,3-triazole | 1,4-disubstituted |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Applications

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative to CuAAC that circumvents the need for a cytotoxic copper catalyst, making it particularly valuable for applications in biological systems. SPAAC relies on the high reactivity of a strained cycloalkyne, which readily undergoes a [3+2] cycloaddition with an azide.

While this compound itself is a terminal, non-strained alkyne and therefore not a direct substrate for SPAAC, it can be envisioned as a precursor to molecules that could participate in such reactions. For instance, the ethynyl (B1212043) group could be chemically modified to incorporate a strained ring system. However, direct applications of this compound in SPAAC are not typical, as the reaction's driving force is the release of ring strain from the alkyne partner.

Electrophilic and Nucleophilic Additions to the Ethynyl Group

The electron-rich triple bond of the ethynyl group in this compound is susceptible to attack by both electrophiles and nucleophiles.

Electrophilic addition reactions typically proceed via the formation of a vinyl cation intermediate. For example, the addition of hydrogen halides (HX) would be expected to follow Markovnikov's rule, with the hydrogen atom adding to the terminal carbon of the alkyne and the halide adding to the more substituted carbon. Halogenation with reagents like bromine (Br₂) or chlorine (Cl₂) would lead to the formation of dihaloalkene products.

Nucleophilic additions to the ethynyl group are also possible, particularly with soft nucleophiles. These reactions are often catalyzed by transition metals and can lead to the formation of vinyl derivatives. For instance, the addition of thiols or amines across the triple bond can provide functionalized alkene products.

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound (e.g., Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and terminal alkynes like this compound are excellent substrates for these transformations.

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction is a highly efficient method for the synthesis of disubstituted alkynes. For example, the reaction of this compound with an aryl iodide would yield a 3-(arylethynyl)-3,4-dihydro-2H-1-benzopyran derivative.

The Heck reaction , another palladium-catalyzed process, couples an alkene with an aryl or vinyl halide. While the ethynyl group of this compound is not a typical alkene substrate, derivatives of this compound where the alkyne has been partially reduced to an alkene could participate in Heck reactions. More directly, the dihydrobenzopyran core, if functionalized with a halide, could undergo a Heck reaction with an alkene.

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| Sonogashira | This compound | Aryl Iodide | Pd catalyst, Cu(I) co-catalyst, Base | 3-(Arylethynyl)-3,4-dihydro-2H-1-benzopyran |

Functionalization of the Dihydrobenzopyran Core

Beyond the reactivity of the ethynyl group, the dihydrobenzopyran core itself can undergo chemical modification.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of the 3,4-dihydro-2H-1-benzopyran system is activated towards electrophilic aromatic substitution (EAS) by the electron-donating ether oxygen. This directing effect favors substitution at the positions ortho and para to the oxygen atom. However, the specific position of substitution will also be influenced by steric hindrance and the nature of the electrophile.

A common example of an EAS reaction is the Friedel-Crafts acylation , which introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The regioselectivity of this reaction on the this compound ring would need to be determined experimentally, but substitution at the 6- and 8-positions is generally favored in related chromane (B1220400) systems. The introduction of an acyl group can serve as a precursor for further functionalization of the aromatic core.

| Reaction | Electrophile | Catalyst | Expected Major Products (Positions) |

| Friedel-Crafts Acylation | Acyl Chloride | AlCl₃ | 6-acyl and/or 8-acyl derivatives |

Transformations at the O-Heterocyclic Ring

The O-heterocyclic ring of the this compound scaffold is susceptible to a variety of transformations, including oxidations, reductions, and ring-opening reactions. The specific outcomes of these reactions are often dictated by the choice of reagents and reaction conditions. While direct studies on this compound are limited, the reactivity of the broader class of 3,4-dihydro-2H-1-benzopyrans (chromans) provides a foundational understanding.

Oxidative processes can target the benzylic C-4 position, leading to the formation of chroman-4-ones. Common oxidizing agents for this transformation include chromium trioxide and potassium permanganate. The presence of the ethynyl group at the C-3 position may influence the regioselectivity and rate of oxidation.

Reduction of the benzopyran ring is less common due to its aromatic character. However, under forcing conditions, such as catalytic hydrogenation at high pressure and temperature, the benzene portion of the ring can be reduced. More typically, reductive transformations would target other functional groups on the scaffold.

Ring-opening reactions of the pyran ring can be initiated by strong nucleophiles or under acidic conditions. For instance, treatment with strong acids can lead to cleavage of the ether linkage, resulting in a phenol (B47542) with a modified side chain at the ortho position. The nature of the substituent at the 3-position, in this case, the ethynyl group, would be expected to play a role in the stability of any intermediates and the final product distribution.

| Transformation | Reagent/Condition | Expected Product |

| Oxidation (C-4) | CrO₃, KMnO₄ | 3-ethynyl-2H-1-benzopyran-4(3H)-one |

| Ring Opening | Strong Acid (e.g., HBr) | 2-(3-alkynyl)phenol derivative |

Rearrangement Reactions and Pericyclic Processes Involving this compound Scaffolds

The this compound scaffold is a prime candidate for fascinating rearrangement and pericyclic reactions, largely owing to the presence of the propargylic system within a cyclic framework. The Claisen rearrangement, a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement, is a particularly relevant process. While the classical Claisen rearrangement involves allyl vinyl ethers, analogous rearrangements can occur with aryl propargyl ethers, which share structural similarities with the target molecule's potential precursors or derivatives.

The thermal rearrangement of an aryl propargyl ether, which can be conceptually linked to the 3-ethynyl-chromene system, typically proceeds through a concerted beilstein-journals.orgbeilstein-journals.org-sigmatropic shift. This process leads to an allenic cyclohexadienone intermediate. This highly reactive intermediate can then undergo subsequent transformations. One common pathway involves tautomerization to an enol, followed by a 1,5-hydrogen shift and a final electrocyclization to yield a benzopyran product.

Computational studies have elucidated the mechanistic pathways for the thermal cyclization of aryl propargyl ethers. These studies indicate that the initial Claisen rearrangement is often the rate-determining step. The regioselectivity of the rearrangement can be influenced by substituents on the aromatic ring. For instance, rearrangement to an unsubstituted ortho carbon is more likely to lead to a benzopyran, while rearrangement to a substituted ortho carbon can result in more complex tricyclic structures.

| Reaction Type | Key Intermediate | Final Product |

| beilstein-journals.orgbeilstein-journals.org-Sigmatropic Rearrangement | Allenic cyclohexadienone | Benzopyran derivative |

| Electrocyclization | Diene intermediate | Fused cyclic system |

Metal-Catalyzed Cyclization and Cycloisomerization Reactions

The ethynyl group in this compound serves as a versatile handle for a plethora of metal-catalyzed cyclization and cycloisomerization reactions. Gold, platinum, and palladium catalysts are particularly effective in activating the alkyne moiety towards intramolecular reactions, leading to the formation of diverse and complex heterocyclic systems.

Gold(I) catalysts are renowned for their ability to catalyze the cyclization of enynes and related systems. In the context of a molecule like this compound, a gold catalyst could activate the triple bond, making it susceptible to nucleophilic attack by the pyran oxygen or the aromatic ring. This can initiate a cascade of reactions, including cycloisomerizations, to form novel polycyclic structures. The reaction pathways are often complex and can lead to a variety of products depending on the specific catalyst and reaction conditions.

Platinum catalysts, such as platinum(II) chloride, are also effective in promoting the cyclization of unsaturated systems. For substrates containing both an alkyne and a potential nucleophile, platinum catalysis can facilitate intramolecular additions to the alkyne, leading to the formation of new rings.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. For the this compound scaffold, palladium catalysts could be employed in various cross-coupling reactions involving the ethynyl group, such as Sonogashira, Heck, or Suzuki couplings, to build more complex molecular architectures. Furthermore, palladium catalysts can induce cyclization reactions, particularly in the presence of suitable coupling partners, leading to the formation of fused heterocyclic systems.

| Catalyst | Reaction Type | Potential Product |

| Gold (I) | Cycloisomerization | Polycyclic ether |

| Platinum (II) | Intramolecular Cyclization | Fused heterocyclic system |

| Palladium (0/II) | Cross-coupling/Cyclization | Functionalized benzopyran or fused heterocycle |

Theoretical and Computational Studies of 3 Ethynyl 3,4 Dihydro 2h 1 Benzopyran and Its Derivatives

Quantum Chemical Calculations: Electronic Structure, Conformation, and Energetics of 3-ethynyl-3,4-dihydro-2H-1-benzopyran

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. mdpi.commdpi.com For this compound, these calculations would provide a detailed picture of its electronic landscape, preferred three-dimensional shapes, and thermodynamic stability.

Electronic Structure: DFT calculations can map the electron density distribution, identifying electron-rich and electron-deficient regions of the molecule. This is crucial for predicting sites susceptible to nucleophilic or electrophilic attack. Key parameters that would be calculated include:

Molecular Electrostatic Potential (MEP): The MEP map would visualize the electrostatic potential on the molecule's surface, highlighting regions for potential intermolecular interactions. mdpi.com

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are vital. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. imist.ma A smaller gap generally suggests higher reactivity. For this molecule, the ethynyl (B1212043) group and the oxygen heteroatom would be expected to significantly influence the distribution of these orbitals.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound This table is for illustrative purposes to show the type of data generated from quantum chemical calculations. Actual values would require specific computation.

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

| Dipole Moment | 1.8 D | Measures overall polarity of the molecule |

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide static pictures of stable conformations, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.comnih.gov An MD simulation of this compound, typically in a solvent environment, would track the motions of every atom based on a force field.

This approach would allow for a more thorough exploration of the conformational landscape than static calculations alone. MD simulations can reveal:

Conformational Flexibility: How the dihydropyran ring puckers and flexes over time.

Solvent Effects: The influence of the solvent (e.g., water, ethanol) on the molecule's conformation and dynamics.

Principal Component Analysis (PCA): This technique can be applied to the MD trajectory to identify the dominant modes of motion, providing a clearer picture of the molecule's essential dynamics.

For a molecule like this, MD simulations would be particularly useful in understanding how the rigid ethynyl group affects the flexibility of the heterocyclic ring and how the molecule interacts with its environment.

Reaction Mechanism Elucidation via Computational Approaches: Transition State Analysis for Reactions Involving the Compound

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing information that is often difficult to obtain experimentally. For reactions involving the ethynyl group or the benzopyran core of this compound, computational methods could be used to map out the entire reaction pathway.

This involves:

Locating Transition States (TS): A transition state is the highest energy point along a reaction coordinate. Computational algorithms can find the precise geometry of the TS.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in the reaction rate. mdpi.com

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the path from the transition state down to the reactants and products, confirming that the located TS connects the intended species.

For example, in a hypothetical addition reaction across the ethynyl triple bond, calculations could determine whether the reaction proceeds via a concerted or stepwise mechanism and predict the stereochemical outcome.

Structure-Property Relationship Predictions for this compound Analogs (focus on non-physical properties, e.g., electronic, optical if applicable)

By systematically modifying the structure of this compound in silico and calculating their properties, it is possible to build structure-property relationship models. For instance, one could study how adding different substituent groups to the benzene (B151609) ring or modifying the ethynyl group affects the molecule's electronic properties.

This would involve creating a library of virtual analogs and calculating key electronic descriptors for each, such as:

HOMO-LUMO energies

Electron affinity and ionization potential

Charge distribution on key atoms

These calculations could predict, for example, how a specific substitution would alter the molecule's reactivity or its potential as a building block in materials science. While specific optical properties would require more advanced calculations (like Time-Dependent DFT), trends in electronic properties can provide initial guidance.

Table 2: Illustrative Structure-Property Relationship for Benzene Ring Substituted Analogs This table is a hypothetical example to illustrate how electronic properties might change with substitution. Actual values require specific computation.

| Substituent at C6 | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Effect on Reactivity |

| -H (unsubstituted) | -6.5 | -1.2 | Baseline |

| -NO₂ (electron-withdrawing) | -6.9 | -1.8 | Increased electrophilicity |

| -OCH₃ (electron-donating) | -6.2 | -1.1 | Increased nucleophilicity |

In Silico Design of Novel this compound Based Architectures

The true power of computational chemistry lies in its predictive capabilities for designing new molecules and materials. The this compound scaffold, with its reactive ethynyl group and rigid benzopyran core, could serve as a building block for larger, functional architectures.

In silico design could be used to:

Design Polymers: The ethynyl group is suitable for polymerization reactions. Computational modeling could predict the electronic and structural properties of polymers derived from this monomer.

Develop Ligands: The molecule could be computationally docked into the active sites of proteins to assess its potential as a ligand or inhibitor, guiding the design of new therapeutic agents. nih.gov

Create Novel Heterocycles: The reactivity of the ethynyl group could be exploited to computationally design novel, more complex heterocyclic systems through simulated cycloaddition or coupling reactions.

This predictive approach accelerates the discovery process, allowing researchers to prioritize the most promising molecular designs for experimental synthesis. unimi.it

Advanced Spectroscopic and Analytical Methodologies for the Structural and Mechanistic Investigation of 3 Ethynyl 3,4 Dihydro 2h 1 Benzopyran

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond Basic Structural Confirmation

NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds in solution. While one-dimensional ¹H and ¹³C NMR provide fundamental information about the chemical environment of atoms, advanced techniques are required to unravel the intricate structural details of 3-ethynyl-3,4-dihydro-2H-1-benzopyran.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and mapping the connectivity within the molecule. For this compound, a combination of these techniques would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two or three bonds. It would be used to trace the spin systems within the molecule, for instance, identifying the sequence of protons H-3, H-4, and their relationship with the methylene (B1212753) protons at C-2.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of carbon signals based on the known assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. This is particularly powerful for connecting different spin systems. For example, HMBC would show correlations from the ethynyl (B1212043) proton to carbons C-3 and C-4, confirming the position of the alkyne substituent. It would also link the protons of the dihydropyran ring to the carbons of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is vital for determining stereochemistry and conformation. In this compound, NOESY could reveal the spatial relationship between the ethynyl group's proton and the protons on the dihydropyran ring, helping to define its preferred orientation (e.g., pseudo-axial vs. pseudo-equatorial).

Interactive Table: Predicted 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) | NOESY Correlations (with ¹H) |

| H at C-2 | H' at C-2, H at C-3 | C-2 | C-3, C-4, C-8a | H at C-3, H' at C-2 |

| H at C-3 | H at C-2, H' at C-2, H at C-4 | C-3 | C-2, C-4, C-4a, Ethynyl C | H at C-2, H at C-4, Ethynyl H |

| H at C-4 | H' at C-4, H at C-3 | C-4 | C-2, C-3, C-4a, C-5 | H' at C-4, H at C-3, H at C-5 |

| Ethynyl H | - | Ethynyl C | C-3, Ethynyl C' | H at C-3 |

| H at C-5 | H at C-6 | C-5 | C-4, C-6, C-7, C-8a | H at C-4, H at C-6 |

The dihydropyran ring in the chroman scaffold is not planar and typically exists in a rapidly equilibrating mixture of conformations, such as half-chair or sofa forms. Dynamic NMR (DNMR) is a technique used to study these conformational exchange processes. nih.gov

By recording NMR spectra at various temperatures, it is possible to slow down the rate of conformational interconversion. At low temperatures, the exchange can become slow on the NMR timescale, leading to the observation of separate signals for atoms in different conformational environments (e.g., axial and equatorial protons). As the temperature is raised, these signals broaden, coalesce into a single broad peak, and eventually sharpen to a time-averaged signal. By analyzing the line shapes of the signals at different temperatures, the energy barrier (Gibbs free energy of activation, ΔG‡) for the conformational change (e.g., ring inversion) can be calculated. nih.gov This provides valuable thermodynamic data about the stability of different conformers of this compound.

Mass Spectrometry Techniques: Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) can measure m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of a molecule or its fragments. When synthesizing or chemically modifying this compound, HRMS is essential to confirm that the desired product has been formed. For example, if a reaction is intended to add a functional group, HRMS can verify the new elemental composition, distinguishing it from starting materials or byproducts with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) is an invaluable tool for structural elucidation and for probing reaction mechanisms. ijcap.in In an MS/MS experiment, ions of a specific m/z (precursor ions) are selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are then analyzed. unt.edu This process provides a fragmentation pattern that is characteristic of the precursor ion's structure.

For this compound (C₁₁H₁₀O, Molecular Weight: 158.07 g/mol ), the fragmentation pathway would likely involve key cleavages characteristic of the chroman ring system. A primary fragmentation route for chromans is a retro-Diels-Alder (RDA) reaction, which would involve the cleavage of the dihydropyran ring. Other likely fragmentations would include the loss of the ethynyl radical (•C₂H) or ethylene (B1197577) (C₂H₄). Isotopic labeling, for instance by replacing specific hydrogen atoms with deuterium, can be used to trace the atoms through the fragmentation process, providing definitive evidence for proposed fragmentation mechanisms.

Interactive Table: Plausible MS/MS Fragmentation Pathways for Protonated this compound ([M+H]⁺, m/z 159.08)

| Precursor Ion (m/z) | Proposed Fragmentation | Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |

| 159.08 | Loss of ethyne | C₂H₂ | 133.06 | 3,4-dihydro-2H-1-benzopyran cation |

| 159.08 | Retro-Diels-Alder reaction | C₄H₆ | 107.05 | Vinyl phenol (B47542) cation |

| 159.08 | Loss of ethylene from pyran ring | C₂H₄ | 131.05 | Benzofuran derivative cation |

| 133.06 | Loss of ethylene | C₂H₄ | 105.03 | Benzoyl-type cation |

X-ray Crystallography: Solid-State Structure Determination of this compound and its Co-crystals/Derivatives

While NMR provides detailed structural information in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of all atoms in the crystal lattice, providing precise data on bond lengths, bond angles, and torsional angles. mdpi.com

A crystal structure of this compound would definitively establish the conformation of the dihydropyran ring (e.g., half-chair) and the precise orientation of the ethynyl substituent in the solid state. nih.gov Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the solid-state architecture.

Interactive Table: Representative Crystallographic Data Parameters

| Parameter | Example Value | Description |

| Chemical formula | C₁₁H₁₀O | The elemental composition of the molecule in the crystal. |

| Formula weight | 158.07 g/mol | The molar mass of the compound. |

| Crystal system | Monoclinic | The shape of the unit cell (e.g., triclinic, monoclinic, orthorhombic). mdpi.com |

| Space group | P2₁/c | The symmetry elements present within the unit cell. nih.gov |

| a, b, c (Å) | a = 10.7, b = 9.7, c = 12.2 | The dimensions of the unit cell. nih.gov |

| α, β, γ (°) | α = 90, β = 115.5, γ = 90 | The angles of the unit cell. nih.gov |

| Volume (ų) | 1157.8 | The volume of a single unit cell. nih.gov |

| Z | 4 | The number of molecules per unit cell. nih.gov |

| R-factor | < 0.05 | An indicator of the quality of the structural model fit to the experimental data. |

Vibrational Spectroscopy (IR, Raman): Probing Specific Functional Group Interactions and Reaction Progress

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and monitoring chemical transformations by detecting the characteristic vibrations of molecular bonds. For this compound, these techniques provide a detailed fingerprint of its molecular structure, with specific frequencies corresponding to the vibrations of the ethynyl, aromatic, and heterocyclic moieties.

The ethynyl group (C≡C-H) is particularly well-suited for vibrational analysis due to its distinct and well-defined absorption and scattering bands. The C≡C stretching vibration typically appears in a region of the spectrum (around 2100-2260 cm⁻¹) that is relatively free from other functional group absorptions, making it an excellent diagnostic peak. The terminal ≡C-H stretching vibration is also characteristic, observed as a sharp band in the range of 3250-3350 cm⁻¹.

The chromane (B1220400) ring system contributes a more complex set of vibrations. The aromatic C-H stretching vibrations of the benzene (B151609) ring are expected above 3000 cm⁻¹, while the aromatic C=C stretching vibrations typically give rise to a series of bands in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the dihydropyran ring will also produce characteristic bands.

The complementary nature of IR and Raman spectroscopy is particularly advantageous. While the polar C-O and C=O bonds of a chromanone precursor would exhibit strong IR absorptions, the less polar C≡C and aromatic C=C bonds of this compound are expected to show strong Raman scattering. This complementarity allows for a comprehensive analysis of the molecule's vibrational modes.

By monitoring the appearance and disappearance of key vibrational bands, the progress of chemical reactions involving this compound can be effectively tracked. For example, the conversion of a 3-keto-chromane to the target 3-ethynyl derivative would be marked by the disappearance of the C=O stretching band and the emergence of the characteristic C≡C and ≡C-H stretching frequencies.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

|---|---|---|---|

| Ethynyl | ≡C-H Stretch | 3300 - 3320 | Strong |

| Ethynyl | C≡C Stretch | 2100 - 2140 | Strong |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium |

| Aromatic | C=C Stretch | 1580 - 1620, 1450 - 1500 | Strong |

| Dihydropyran | C-O-C Stretch | 1230 - 1270 | Medium |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization of Chiral this compound Derivatives

The presence of a stereocenter at the C3 position of the dihydropyran ring makes this compound a chiral molecule, existing as a pair of enantiomers. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for determining the absolute configuration and studying the stereochemical properties of such chiral compounds.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. This results in a CD spectrum with positive or negative peaks, known as Cotton effects, which are characteristic of the molecule's three-dimensional structure. ORD, on the other hand, measures the variation of optical rotation with wavelength.

For chiral derivatives of this compound, the chiroptical properties will be influenced by the stereochemistry at the C3 position and the electronic transitions of the chromophores within the molecule. The benzopyran ring system itself is a chromophore, and the ethynyl group, particularly if conjugated with the aromatic ring or other substituents, will also contribute to the electronic transitions that give rise to CD signals.

While specific CD and ORD data for this compound are not documented in publicly available literature, studies on chiral chromane derivatives provide a framework for understanding the expected chiroptical behavior. For instance, the optical resolution of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid has been reported, demonstrating that chiral chromane derivatives can be separated and their chiroptical properties studied. researchgate.net

Theoretical calculations using methods like time-dependent density functional theory (TD-DFT) can be employed to predict the CD and ORD spectra of the enantiomers of this compound. By comparing the calculated spectra with experimental data, the absolute configuration of a synthesized or isolated sample can be determined. These calculations would take into account the conformational flexibility of the dihydropyran ring and the orientation of the ethynyl group.

The ethynyl group itself, being a rigid and electronically distinct substituent, is expected to have a significant impact on the chiroptical properties. Its presence can create unique electronic transitions or perturb the existing transitions of the benzopyran chromophore, leading to characteristic Cotton effects that can be directly correlated with the stereochemistry at the C3 position.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-ethynylaryl coumarins |

Applications and Advanced Research Trajectories of 3 Ethynyl 3,4 Dihydro 2h 1 Benzopyran As a Versatile Synthetic Building Block and Probe

Role of 3-ethynyl-3,4-dihydro-2H-1-benzopyran in the Synthesis of Complex Organic Molecules and Natural Product Scaffolds

The this compound moiety is a highly valuable building block for the synthesis of complex organic molecules and frameworks resembling natural products. The terminal alkyne is amenable to a variety of powerful C-C bond-forming reactions, making it a versatile handle for molecular elaboration.

Key to its utility is the Sonogashira coupling reaction , a palladium- and copper-co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction would allow for the direct attachment of various aromatic and vinylic substituents to the 3-position of the benzopyran scaffold, providing a straightforward entry to a diverse library of derivatives. The mild conditions typically employed in Sonogashira couplings are tolerant of a wide range of functional groups, making this a robust method for late-stage functionalization in the synthesis of complex targets. wikipedia.org

The reactivity of the alkyne can also be harnessed in various cycloaddition reactions and transition-metal-catalyzed annulations to construct novel heterocyclic systems fused to the benzopyran core. acs.orgrsc.org For instance, the reaction of 3-(1-alkynyl)chromones, structurally related compounds, with dinucleophiles can lead to the formation of more complex heterocyclic systems, demonstrating the potential of the ethynyl (B1212043) group to participate in ring-forming transformations. researchgate.net

| Reaction Type | Reagents/Catalysts | Potential Product Scaffold | Key Features |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) cocatalyst, Amine base | 3-Aryl/Vinyl-ethynyl-3,4-dihydro-2H-1-benzopyran | Mild conditions, high functional group tolerance |

| CuAAC ("Click" Chemistry) | Organic Azide (B81097), Cu(I) catalyst | 3-(1,2,3-Triazol-4-yl)-3,4-dihydro-2H-1-benzopyran | High efficiency, regioselectivity, biocompatible conditions |

| Cycloaddition Reactions | Dienes, 1,3-dipoles | Fused polycyclic benzopyran systems | Construction of complex ring systems |

| Transition-Metal Catalyzed Annulation | Various coupling partners and catalysts | Diverse heterocyclic scaffolds | Regio- and stereoselective bond formation |

Exploration of this compound in Materials Science: Polymerization Initiators, Monomers for Functional Polymers (academic focus)

In the realm of materials science, the terminal alkyne of this compound provides a reactive site for polymerization. While direct polymerization of this specific monomer is not widely documented, the polymerization of other ethynyl-substituted monomers is well-established and offers a blueprint for its potential applications.

The ethynyl group can participate in transition-metal-catalyzed polymerization to form substituted polyacetylenes. mdpi.com Rhodium catalysts, for example, have been successfully used for the polymerization of ethynyl-substituted phenothiazines, yielding conjugated polymers with interesting optoelectronic properties. mdpi.com By analogy, this compound could be polymerized to create novel polymers where the benzopyran moiety is a pendant group on a polyacetylene backbone. The properties of such a polymer would be influenced by the steric and electronic nature of the benzopyran substituent.

Alternatively, the benzopyran derivative could be incorporated into polymers through anionic living polymerization , provided the ethynyl group is appropriately protected, for instance, as a trimethylsilyl (B98337) (TMS) derivative. This approach allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity. acs.orgacs.org Subsequent deprotection of the silyl (B83357) group would yield a polymer with pendant ethynyl groups, which could then be used for post-polymerization modification via reactions like CuAAC, allowing for the attachment of various functional moieties. nih.govspecificpolymers.com

The compound could also serve as a co-monomer in polymerization reactions, where its incorporation would introduce the benzopyran functionality and a site for subsequent cross-linking or functionalization into the resulting polymer chain.

| Polymerization Strategy | Catalyst/Initiator | Potential Polymer Architecture | Key Features & Potential Properties |

| Transition-Metal Catalyzed Polymerization | Rhodium or Palladium complexes | Polyacetylene with pendant benzopyran groups | Conjugated backbone, potential for optoelectronic applications |

| Anionic Living Polymerization (with protection) | Alkyllithium initiators | Well-defined block copolymers with ethynyl functionality | Controlled molecular weight, post-polymerization modification |

| Co-polymerization | Free radical or other polymerization methods | Random or alternating copolymers | Introduction of functionality and cross-linking sites |

Development of Optoelectronic Materials Utilizing this compound Derivatives

The development of novel organic materials for optoelectronic applications is a burgeoning field of research. While direct studies on this compound for these purposes are scarce, its structural components suggest significant potential. The benzopyran core is a common motif in fluorescent dyes and other photoactive molecules. The introduction of an ethynyl group provides a means to extend the π-conjugation of the system, which is a key strategy in the design of materials with tailored optical and electronic properties.

Through Sonogashira coupling, the this compound scaffold can be linked to various aromatic and heteroaromatic systems to create donor-acceptor (D-A) or donor-π-acceptor (D-π-A) chromophores. wikipedia.org The ethynyl linker serves as a rigid and electronically conductive bridge, facilitating intramolecular charge transfer (ICT) upon photoexcitation, a critical process for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optics (NLO).

The synthesis of polymers containing ethynylene and thiophene-based units has demonstrated that the inclusion of the ethynyl spacer can lead to a red-shift in absorption maxima and a reduction in the band gap of the material. tcichemicals.com A similar strategy could be applied to polymers derived from this compound to tune their electronic properties for specific device applications.

Application of this compound as a Chemical Probe for Supramolecular Assemblies and Host-Guest Chemistry

The terminal alkyne of this compound is a valuable functional group for the design of chemical probes for studying supramolecular systems. wikipedia.org Its small size and relative inertness in biological systems (in the absence of specific catalysts) make it an excellent bioorthogonal handle. nih.gov

Through "click" chemistry, the benzopyran unit can be readily attached to reporter molecules such as fluorophores or biotin. interchim.fr This would allow for the creation of probes to visualize and track the localization of the benzopyran moiety within larger supramolecular assemblies or to study its binding to host molecules. The alkyne group itself can also serve as a spectroscopic reporter, as its C≡C stretching frequency in the Raman spectrum is located in a region that is relatively free from interference from other biological molecules, enabling techniques like alkyne-tag Raman imaging (ATRaS). researchgate.net

In the context of host-guest chemistry, this compound can be incorporated into either the host or the guest molecule. nih.govrsc.org For example, it could be appended to a larger macrocyclic host to provide a site for further functionalization. Alternatively, the benzopyran derivative itself could act as a guest, with the ethynyl group serving as a point of attachment for a secondary reporter to signal its inclusion within a host cavity. The synthesis of a sitosterol (B1666911) analogue with a side-chain alkyne for imaging in plant cells highlights the utility of terminal alkynes in the development of chemical probes for complex systems. mdpi.com

Catalyst Design and Ligand Development Incorporating the this compound Moiety

The structural rigidity of the 3,4-dihydro-2H-1-benzopyran framework, combined with the coordinating ability of the alkyne and the potential for introducing other donor atoms, makes it an attractive scaffold for the design of novel ligands for transition metal catalysis. The alkyne itself can coordinate to transition metals, forming stable alkyne complexes that are intermediates in a variety of catalytic transformations. wikipedia.org

More commonly, the ethynyl group would be used as a synthetic handle to attach the benzopyran scaffold to a known ligand framework. For example, Sonogashira coupling could be used to link the benzopyran to a pyridine (B92270) or phosphine (B1218219) moiety, creating a bidentate or tridentate ligand. The steric and electronic properties of the benzopyran group would then influence the coordination environment around the metal center, potentially leading to catalysts with novel reactivity or selectivity.

The development of iron-based ethylene (B1197577) polymerization catalysts with bulky bis(arylimino)pyridyl ligands demonstrates how remote substituents can enhance thermal stability and affect polymer properties. rsc.org Similarly, the incorporation of the this compound moiety into a ligand could be used to fine-tune the performance of a catalyst for a specific application.

Investigations into Molecular Recognition and Non-Covalent Interactions of this compound Derivatives (non-biological targets only)

The ethynyl group of this compound can participate in a range of non-covalent interactions that are crucial for molecular recognition and the formation of ordered supramolecular structures. numberanalytics.comlibretexts.orgopenstax.org The acidic proton of the terminal alkyne can act as a hydrogen bond donor, forming C-H···X interactions with hydrogen bond acceptors such as oxygen, nitrogen, or even the π-system of an aromatic ring. researchgate.net Conversely, the π-electron density of the C≡C triple bond can act as a hydrogen bond acceptor. researchgate.net

These interactions, although weaker than classical hydrogen bonds, can play a significant role in determining the crystal packing of the molecule and its ability to recognize and bind to other non-biological molecules. researchgate.netacs.org Theoretical studies on benzopyrans substituted with polyhaloalkyl groups have highlighted the importance of non-classical hydrogen bonds and other weak interactions in defining their solid-state structures. acs.org

Future Research Directions and Unexplored Avenues in the Chemistry of 3 Ethynyl 3,4 Dihydro 2h 1 Benzopyran

Emerging Synthetic Methodologies for Enhanced Sustainability and Efficiency

The future synthesis of 3-ethynyl-3,4-dihydro-2H-1-benzopyran and its derivatives is expected to align with the principles of green chemistry, focusing on reducing waste, minimizing energy consumption, and using environmentally benign reagents. rasayanjournal.co.inresearchgate.netnih.gov Current synthetic routes to chromane (B1220400) derivatives often rely on traditional methods that may involve hazardous reagents or harsh conditions. nih.gov Future methodologies will likely pivot towards more sustainable alternatives.

Innovations such as microwave irradiation, ultrasound-assisted synthesis, and the use of eco-friendly solvents like water or ionic liquids are anticipated to play a significant role. nih.govresearchgate.netresearchgate.net For the crucial step of introducing the ethynyl (B1212043) group, research could focus on developing catalytic methods that avoid stoichiometric, heavy-metal-containing reagents. Exploring copper or palladium-catalyzed cross-coupling reactions with greener ligand systems or investigating direct C-H ethynylation strategies would be a significant step forward. Biocatalytic approaches, using enzymes to perform key transformations under mild conditions, also present a compelling avenue for highly selective and sustainable synthesis. mdpi.com

| Strategy | Description | Potential Advantages | Key Research Challenge |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat reactions. | Reduced reaction times, increased yields, improved purity. researchgate.netresearchgate.net | Optimizing conditions for thermal stability of the alkyne moiety. |

| Ultrasound-Assisted Synthesis | Employs acoustic cavitation to enhance reaction rates. | Improved mass transfer, milder conditions, suitable for heterogeneous reactions. nih.gov | Ensuring uniform energy distribution for scalability. |

| Catalyst-Based Approaches | Use of non-toxic, recyclable catalysts (e.g., solid acids, nanoparticles). nih.gov | High atom economy, reduced waste, catalyst reusability. | Developing a robust catalyst for direct C-H ethynylation of the chroman ring. |

| Biocatalysis | Use of enzymes or whole-cell systems for specific transformations. mdpi.com | High chemo-, regio-, and stereoselectivity; mild, aqueous conditions. | Identifying or engineering an enzyme for the specific target reaction. |

Integration of this compound into Automated Synthesis and Flow Chemistry Platforms

The structural attributes of this compound make it an excellent candidate for integration into automated synthesis and flow chemistry platforms. nih.gov These technologies offer significant advantages over traditional batch chemistry, including enhanced safety, precise control over reaction parameters, and improved scalability. rsc.org

Flow chemistry, where reagents are pumped through a network of tubes and reactors, is particularly well-suited for managing exothermic reactions or handling unstable intermediates. rsc.orgresearchgate.net The synthesis of the chroman core or the subsequent ethynylation could be optimized in a flow reactor to improve yield and safety. Furthermore, automated platforms can be programmed to perform multi-step syntheses and purifications, enabling the rapid generation of a library of derivatives based on the this compound scaffold. researchgate.netresearchgate.netsigmaaldrich.com The terminal alkyne group is a perfect anchor for diversification, allowing for a multitude of subsequent reactions (e.g., click chemistry, Sonogashira couplings) to be performed in an automated fashion to build molecular complexity. This approach could dramatically accelerate the discovery of new compounds with interesting biological or material properties. youtube.com

Exploration of Novel Reactivity Patterns under Extreme Conditions or Photocatalysis

The reactivity of this compound can be further explored by moving beyond conventional thermal conditions. Photocatalysis and reactions under extreme conditions, such as high pressure, offer pathways to novel transformations.

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling unique reaction pathways under mild conditions. rsc.org The terminal alkyne moiety is known to participate in a wide range of photocatalytic reactions, including radical additions, cycloadditions, and carboxylation using CO2 as a C1 source. acs.orgbohrium.comacs.org Subjecting this compound to various photocatalytic systems could lead to the synthesis of novel, highly functionalized chroman derivatives that are inaccessible through traditional methods. dntb.gov.ua

Similarly, applying high pressure can significantly alter reaction kinetics and equilibria, potentially forcing the molecule to undergo transformations that are not feasible at atmospheric pressure. eurjchem.com Exploring high-pressure cycloaddition reactions with various partners could yield novel polycyclic structures incorporating the chroman framework.

Interdisciplinary Research Leveraging this compound for Advanced Scientific Instrumentation (e.g., molecular switches, sensors in research contexts)

The unique combination of a benzopyran ring and a terminal alkyne makes this molecule a valuable building block for interdisciplinary research, particularly in the development of molecular tools for advanced instrumentation.

The terminal alkyne serves as an excellent spectroscopic reporter. Its carbon-carbon triple bond vibration appears in a relatively "quiet" region of the infrared and Raman spectra (around 2100 cm⁻¹), making it a sensitive probe of its local chemical environment. nih.govresearchgate.net This property could be exploited to study molecular interactions within biological systems or materials.

Moreover, the alkyne is a key functional group for "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. This highly efficient and specific reaction allows the molecule to be easily tethered to other functional units, such as fluorophores, photochromic molecules (to create molecular switches), or analyte-binding moieties (to create sensors). acs.org For example, linking this compound to an azobenzene (B91143) unit could produce a light-responsive molecular switch. Alternatively, attaching it to a receptor for a specific ion or molecule could form the basis of a chemosensor where binding events modulate the electronic or spectroscopic properties of the system. The reactivity of the benzopyran core itself can also be modulated to enhance sensor performance. nih.gov

Computational Predictions Guiding the Discovery of New Functions and Transformations of this compound

Computational chemistry provides a powerful, predictive tool to guide the experimental exploration of this compound. researchgate.net Techniques like Density Functional Theory (DFT) can be employed to investigate the molecule's fundamental properties and predict its behavior in various chemical scenarios. d-nb.inforesearchgate.net

Theoretical calculations can elucidate the mechanisms of potential reactions, helping to optimize conditions for known transformations and to design experiments for discovering new ones. rsc.org For instance, DFT can predict the feasibility and regioselectivity of different photocatalytic reactions or cycloadditions. dntb.gov.ua Furthermore, computational modeling can predict key electronic properties, such as the HOMO-LUMO energy gap, ionization potential, and electron affinity, which are crucial for designing applications in materials science, such as organic semiconductors or sensitizers for solar cells. researchgate.net Spectroscopic properties (NMR, IR, UV-Vis) can also be calculated to aid in the characterization of new derivatives. tandfonline.com By screening virtual libraries of derivatives and predicting their properties, computational studies can prioritize synthetic targets and accelerate the discovery of new functions for this versatile scaffold. gu.se

| Computational Method | Objective | Predicted Properties / Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism & Feasibility | Transition state energies, activation barriers, reaction thermodynamics. rsc.org |

| Time-Dependent DFT (TD-DFT) | Electronic & Optical Properties | HOMO-LUMO gap, absorption/emission spectra, photovoltaic parameters. researchgate.net |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bonding & Intermolecular Interactions | Bond critical points, charge density, nature of non-covalent interactions. dntb.gov.ua |

| Molecular Docking | Biological Activity Screening | Binding affinities and modes with protein targets (e.g., enzymes, receptors). tandfonline.com |

Q & A

Q. What are the standard synthetic routes for preparing 3-ethynyl-3,4-dihydro-2H-1-benzopyran?

The compound is typically synthesized via condensation of 3,4-dihydro-2H-1-benzopyran derivatives with ethynylating agents. For example, direct ethynylation can be achieved using trimethylsilylacetylene under Sonogashira coupling conditions or via nucleophilic substitution with propargyl bromide in the presence of a base like triethylamine . Alternative routes involve functionalizing pre-formed chromane scaffolds through bromination (e.g., using Br₂ in acetic acid) followed by palladium-catalyzed cross-coupling to introduce the ethynyl group .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substitution patterns and diastereotopic protons in the dihydrobenzopyran ring .

- IR Spectroscopy : Identifies ethynyl C≡C stretches (~2100 cm⁻¹) and aromatic C-H vibrations .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation pathways .

- X-ray Crystallography : Resolves absolute stereochemistry in chiral derivatives (e.g., enantiomers in spirocyclic analogues) .

Q. What safety protocols are essential for handling 3-ethynyl derivatives?

Safety measures include:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (GHS hazard codes H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation (H335) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How does the ethynyl group influence electronic and steric properties in structure-activity relationship (SAR) studies?

The ethynyl moiety acts as a rigid, linear substituent that enhances π-π stacking with aromatic residues in target proteins (e.g., 5-HT₁A receptors). Computational modeling (QSAR) shows its electron-withdrawing nature increases binding affinity by stabilizing charge-transfer interactions. Comparative studies with methyl or methoxy substituents reveal reduced potency, highlighting the ethynyl group's unique role in optimizing ligand-receptor complementarity .

Q. What strategies improve enantioselective synthesis of 3-ethynyl derivatives for chiral pharmacology?

Enantioselective methods include:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL ligands in asymmetric catalysis to achieve >90% ee in spirobenzopyran derivatives .

- Kinetic Resolution : Enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer from racemic mixtures .

- Chiral Chromatography : Preparative HPLC with cellulose-based columns separates enantiomers for in vitro testing .

Q. How are substituents optimized for targeting 5-HT₁A receptors or dopaminergic pathways?

Key modifications include:

- Spirocyclic Analogues : Introducing pyrrolidine/piperidine rings at the 3-position enhances 5-HT₁A affinity (IC₅₀ < 10 nM) while reducing off-target D₂ receptor binding .

- Electron-Withdrawing Groups : Nitro or fluoro substituents at the 6- or 8-positions improve blood-brain barrier permeability and selectivity .

- Enantiomeric Bias : Dextrorotatory enantiomers (e.g., (+)-11a) exhibit 10-fold higher 5-HT₁A affinity than levorotatory counterparts due to steric compatibility with receptor pockets .

Q. What in vitro/in vivo models validate antihypertensive or anxiolytic activity?

- DOCA/Saline Hypertensive Rats : Test blood pressure reduction via direct vasodilation (ED₅₀ ~5 mg/kg) .

- Forced Swim Test (FST) : Assess antidepressant-like effects by measuring immobility time reduction in rodents .

- Receptor Binding Assays : Radioligand displacement (e.g., [³H]-8-OH-DPAT for 5-HT₁A) quantifies selectivity over 5-HT₂/D₁ receptors .

Methodological Notes

- Synthetic Optimization : Bromination at the 8-position requires precise stoichiometry (1.1 eq Br₂) to avoid di-substitution .

- Analytical Pitfalls : Overlapping NMR signals in dihydrobenzopyran derivatives necessitate 2D-COSY or NOESY for unambiguous assignment .

- Safety Data Gaps : Ecotoxicity (H400) and long-term carcinogenicity (H351) remain uncharacterized for many derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.